Cas no 97-30-3 (Methyl a-D-Glucopyranoside)

Methyl a-D-Glucopyranoside structure
Methyl a-D-Glucopyranoside structure
Methyl a-D-Glucopyranoside
97-30-3
C7H14O6
194.182463169098
MFCD00064086
34897
87572318

Methyl a-D-Glucopyranoside Properties

Names and Identifiers

    • Alpha-D-Methylglucoside
    • Methyl alpha-D-glucopyranoside
    • Methyl α-D-glucopyranoside
    • alpha-Methyl glucopyranoside
    • Methyl .α.-D-glucopyranoside
    • Methyl α-D-Glucopyra
    • Methyl-a-D-glucopyranoside
    • Methyl-alpha-D-glucopyranoside
    • α-Methyl glucopyranoside
    • Methyl glucoside
    • Methyl α-D-Glucoside
    • Methyl alpha-D-glucoside
    • alpha-Methylglucoside
    • alpha-Methyl-D-glucoside
    • alpha-Methyl D-glucose ether
    • Me alpha-Glc
    • alpha-D-methyl glucoside
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
    • 1-O-methyl-alpha-D-glucoside
    • Methyl alpha-D-glucoside (VAN)
    • 1-O-methyl-alpha-D-glucopyranose
    • 1-O-methyl-alpha-D-glucopyranoside
    • Methyl hexopyranoside
    • methyl a-
    • Glucopyranoside, methyl, α-D- (8CI)
    • D
    • Methyl α-D-glucopyranoside (ACI)
    • 1-O-Methyl-α-D-glucopyranoside
    • 1-O-Methyl-α-D-glucoside
    • 1-O-Methyl-α-glucopyranoside
    • Methyl α-D-(+)-glucoside
    • Methyl α-glucopyranoside
    • NSC 102101
    • NSC 214092
    • α-Methyl D-glucose ether
    • α-Methylglucoside
    • +Expand
    • MFCD00064086
    • HOVAGTYPODGVJG-ZFYZTMLRSA-N
    • 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
    • C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
    • 81568

Computed Properties

  • 194.07900
  • 4
  • 6
  • 2
  • 194.079
  • 13
  • 163
  • 0
  • 5
  • 0
  • 0
  • 0
  • 1
  • -2.2
  • nothing
  • 0
  • 99.4

Experimental Properties

  • -2.56730
  • 99.38000
  • 6080
  • 157.5 ° (C=10, H2O)
  • 108 g/100 mL (20 ºC)
  • 389.1°C at 760 mmHg
  • 167.0 to 170.0 deg-C
  • 189.1 °C
  • White powder.
  • Not determined
  • Hygroscopic
  • pKa (25°): 13.71
  • 158.9 º (c=10, water)
  • 1,46 g/cm3

Methyl a-D-Glucopyranoside Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0039Z2-25g
Methyl-alpha-D-glucopyranoside
97-30-3 98%
25g
$8.00 2024-04-19
A2B Chem LLC
AB52094-25g
Methyl alpha-D-glucopyranoside
97-30-3 98%
25g
$8.00 2024-07-18
Aaron
AR003A7E-5g
Methyl-alpha-D-glucopyranoside
97-30-3 97%
5g
$2.00 2024-07-18
abcr
AB132022-25 g
Methyl alpha-D-glucopyranoside, 98%; .
97-30-3 98%
25g
€42.40 2022-09-01
Alichem
A119001422-1000g
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol
97-30-3 98%
1000g
$156.00 2023-08-31
Ambeed
A248611-25g
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol
97-30-3 98%
25g
$10.0 2024-07-16
Apollo Scientific
BIB6105-500g
1-O-Methyl-alpha-D-glucopyranoside
97-30-3
500g
£26.00 2023-09-02
Biosynth
MM03961-0.5 kg
Methyl a-D-glucopyranoside
97-30-3
0.5 kg
$63.53
Cooke Chemical
A5394912-25G
Methyl α-D-glucopyranoside
97-30-3 98%
25g
RMB 23.20 2023-09-07
Crysdot LLC
CD70000032-100g
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol
97-30-3 98%
100g
$63 2024-07-18

Methyl a-D-Glucopyranoside Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ;  1 h, rt
1.2 Reagents: Imidazole ;  rt
Reference
Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors
Tanaka, Tomonari; Kikuta, Naoya; Kimura, Yoshiharu; Shoda, Shin-ichiro, Chemistry Letters, 2015, 44(6), 846-848

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Sodium bromide ,  Silver oxide (Ag2O) Solvents: Methanol ;  2 - 12 h, rt
Reference
Enhanced Basicity of Ag2O by Coordination to Soft Anions
Ren, Bo; Wang, Meiyan; Liu, Jingyao; Ge, Jiantao; Dong, Hai, ChemCatChem, 2015, 7(5), 761-765

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Acetyl chloride
Reference
Microwave-assisted synthesis of alkyl glycosides
Nuchter, Matthias; Ondruschka, Bernd; Lautenschlager, Werner, Synthetic Communications, 2001, 31(9), 1277-1283

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide ,  Dichloromethane ;  12 h, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ;  15 min, rt
1.3 Reagents: Ammonia ;  -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ;  1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Dichloromethane ;  15 min, rt
Reference
Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides
Tanaka, Hiroshi; Ishida, Tadasuke; Matoba, Nobuatsu; Tsukamoto, Hirokazu; Yamada, Haruo; et al, Angewandte Chemie, 2006, 45(38), 6349-6352

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Methanol ;  1 h, rt
Reference
Deacylation method using hydroxide ion-type base as catalyst
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane ,  Water ;  0.5 h, 70 °C
Reference
Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1]
Giri, Santosh Kumar; Verma, Monika; Kartha, K. P. Ravindranathan, Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ;  10 min, rt
Reference
A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel
Kumar, G. D. Kishore; Baskaran, Sundarababu, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Chloromethyl methyl sulfide ,  Potassium iodide Solvents: 1,4-Dioxane ,  Water ;  2.4 h, 50 °C
Reference
From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes
Niu, Qun; Xing, Linlin; Li, Chunbao, Journal of Chemical Research, 2017, 41(6), 358-364

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Reference
Photochemistry of 2-Nitrobenzylidene Acetals
Sebej, Peter; Solomek, Tomas; Hroudna, L'ubica; Brancova, Pavla; Klan, Petr, Journal of Organic Chemistry, 2009, 74(22), 8647-8658

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ;  2.5 h, rt
Reference
Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate
Procopio, Antonio; Dalpozzo, Renato; De Nino, Antonio; Maiuolo, Loredana; Nardi, Monica; et al, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Methanol ;  30 min, rt
Reference
Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups
Ding, Xiong; Devalankar, Dattatray A.; Wang, Pengfei, Organic Letters, 2016, 18(20), 5396-5399

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ;  1 h, rt
Reference
Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers
Tsukamoto, Hirokazu; Suzuki, Takamichi; Kondo, Yoshinori, Synlett, 2007, (20), 3131-3136

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol ,  Water
Reference
Rapid carbohydrate protecting group manipulations assisted by microwave dielectric heating
Soderberg, Eva; Westman, Jacob; Oscarson, Stefan, Journal of Carbohydrate Chemistry, 2001, 20(5), 397-410

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 1-Phenyl-1,2-ethanediol ,  Dibenzyl ,  p-Toluenesulfonic acid Solvents: Dichloromethane ,  Water
Reference
Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars
Andrews, Mark A.; Gould, George L., Carbohydrate Research, 1992, 229(1), 141-7

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Dibutyltin oxide Solvents: Methanol ;  2 h, reflux
Reference
Deacetylation method of aliphatic glycosides catalyzed by dibutyltin oxide
Wang, Shao-Min; Li, Juan; Li, Hua-Yu; Liu, Hong-Min; Li, Wen, Youji Huaxue, 2008, 28(1), 120-122

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Acetic acid ;  7 min, heated
Reference
Microwave-assisted rapid deacetalation of carbohydrates
Couri, Mara Rubia C.; Evangelista, Eruzia A.; Alves, Rosemeire B.; Prado, Maria Auxiliadora F.; Gil, Rossimiriam P. F.; et al, Synthetic Communications, 2005, 35(15), 2025-2031

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Carbon tetrabromide Solvents: Methanol ;  0.5 h; 5 h, rt
Reference
Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions
Chen, Ming-Yi; Patkar, Laxmikant N.; Lu, Kuo-Cheng; Lee, Adam Shih-Yuan; Lin, Chun-Cheng, Tetrahedron, 2004, 60(50), 11465-11475

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ,  Water
Reference
Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water
Manzo, Emiliano; Barone, Gaspare; Bedini, Emiliano; Iadonisi, Alfonso; Mangoni, Lorenzo; et al, Tetrahedron, 2002, 58(1), 129-133

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Formic acid Solvents: Water
Reference
Catalytic transfer hydrogenation of sugar derivatives
Jicsinszky, L.; Ivanyi, R., Carbohydrate Polymers, 2001, 45(2), 139-145

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol ,  Dichloromethane ;  0.5 - 1 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 °C
Reference
Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides
Rasool, Javeed Ur; Kumar, Atul; Ali, Asif; Ahmed, Qazi Naveed, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347

Methyl a-D-Glucopyranoside Raw materials

Methyl a-D-Glucopyranoside Preparation Products

Methyl a-D-Glucopyranoside Suppliers

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